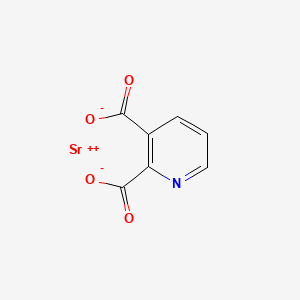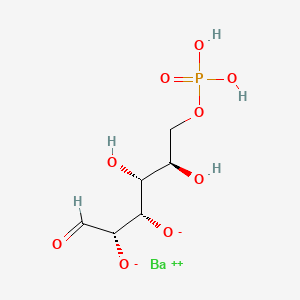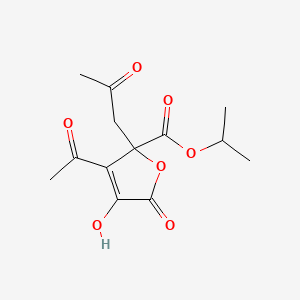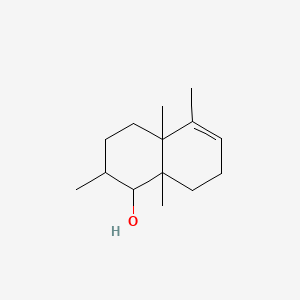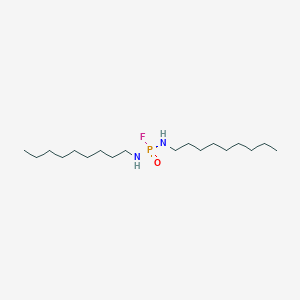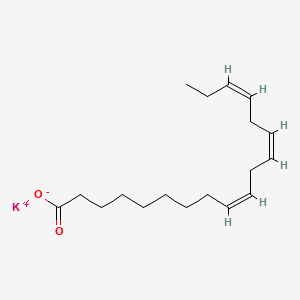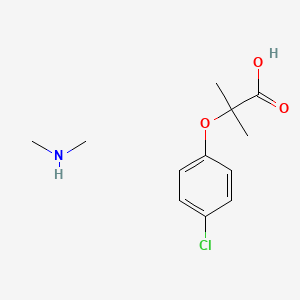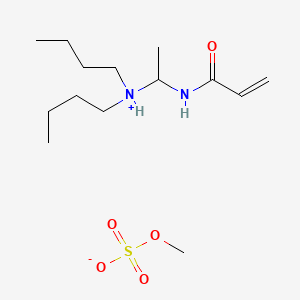
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N',N',2-pentamethyl-5-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The ethyl, methyl, and phenylmethyl groups are introduced through various alkylation and acylation reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and alkyl halides or acyl chlorides as reagents.
Amidation: The final step involves the conversion of carboxylic acid groups to amides using reagents such as thionyl chloride followed by reaction with an amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Amidation and Esterification: The carboxamide groups can undergo further reactions to form esters or other amide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrroles and their derivatives.
科学研究应用
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.
Industry: Used in the development of advanced materials, such as conducting polymers and organic semiconductors, due to its unique electronic properties.
作用机制
The mechanism of action of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple substituents allow it to fit into binding pockets of target proteins, modulating their activity. The exact pathways involved depend on the specific biological context, but they often include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.
相似化合物的比较
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in having multiple substituents on the pyrrole ring but differs in the nature and position of these substituents.
1H-Pyrrole, 2-ethyl-: Lacks the complexity of multiple substituents and amide groups, making it less versatile in applications.
1H-Pyrrole, 3-ethyl-: Similar to 1H-Pyrrole, 2-ethyl- but with a different substitution pattern, affecting its chemical reactivity and applications.
The uniqueness of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- lies in its combination of multiple methyl groups, an ethyl group, and a phenylmethyl group, which confer distinct chemical properties and potential for diverse applications.
属性
CAS 编号 |
162152-05-8 |
|---|---|
分子式 |
C20H27N3O2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-benzyl-1-ethyl-3-N,3-N,4-N,4-N,5-pentamethylpyrrole-3,4-dicarboxamide |
InChI |
InChI=1S/C20H27N3O2/c1-7-23-14(2)17(19(24)21(3)4)18(20(25)22(5)6)16(23)13-15-11-9-8-10-12-15/h8-12H,7,13H2,1-6H3 |
InChI 键 |
XTJRQWPELRAXOD-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)N(C)C)C(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


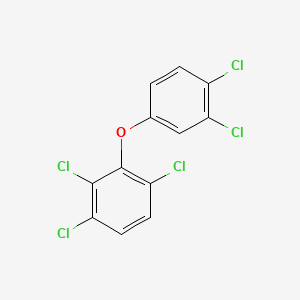
![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
